Eprosartan mesylate is a non-biphenyl, non-tetrazole angiotensin II receptor (specifically, the AT1 subtype) antagonist. [] [] It is a selective, non-peptide molecule classified as a competitive antagonist. [] Eprosartan mesylate is primarily investigated in scientific research for its role in regulating hypertension induced or exacerbated by angiotensin II. [] Additionally, it is studied for its potential in treating congestive heart failure, renal failure, and glaucoma. []
Eprosartan mesylate is classified as a non-peptide angiotensin II receptor blocker. It specifically targets the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure and fluid balance in the body. The compound is primarily utilized in the treatment of hypertension and related cardiovascular conditions . Eprosartan was first developed in the 1990s and is marketed under various brand names, including Teveten.
The synthesis of eprosartan mesylate involves several steps. The key method for producing eprosartan mesylate includes the reaction of eprosartan with methanesulfonic acid to form the mesylate salt.
The reaction parameters typically involve:
The molecular formula of eprosartan mesylate is , indicating a complex structure that includes several functional groups essential for its pharmacological activity .
Eprosartan mesylate can undergo various chemical reactions typical for sulfonate esters and amines:
These reactions are crucial for understanding its stability and formulation in pharmaceutical applications.
Eprosartan acts primarily by blocking the AT1 receptor for angiotensin II, a potent vasoconstrictor that increases blood pressure.
Studies have shown that eprosartan does not exhibit mutagenic properties in vitro or in vivo, indicating its safety profile for clinical use .
Eprosartan mesylate exhibits several notable physical and chemical properties:
These properties are critical for its formulation into effective pharmaceutical products.
Eprosartan mesylate is primarily used in clinical settings for managing hypertension. Its applications extend beyond blood pressure control due to its role in cardiovascular health:
Additionally, formulations involving eprosartan mesylate are being explored in nanoparticle systems for enhanced delivery and bioavailability .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6